1,4-Bis(chloromethoxy)butane
CAS No.: 13483-19-7
Cat. No.: VC21279081
Molecular Formula: C6H12Cl2O2
Molecular Weight: 187.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13483-19-7 |
|---|---|
| Molecular Formula | C6H12Cl2O2 |
| Molecular Weight | 187.06 g/mol |
| IUPAC Name | 1,4-bis(chloromethoxy)butane |
| Standard InChI | InChI=1S/C6H12Cl2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2 |
| Standard InChI Key | RRSXICBKOPODSP-UHFFFAOYSA-N |
| SMILES | C(CCOCCl)COCCl |
| Canonical SMILES | C(CCOCCl)COCCl |
Introduction
Chemical Structure and Properties
1,4-Bis(chloromethoxy)butane features a distinctive molecular architecture with two chloromethoxy groups positioned at opposite ends of a butane chain. This structure confers specific reactivity patterns that make it valuable in synthetic applications.
Basic Identification Data
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| CAS Number | 13483-19-7 |
| Molecular Formula | C6H12Cl2O2 |
| Molecular Weight | 187.06 g/mol |
| IUPAC Name | 1,4-bis(chloromethoxy)butane |
| Physical State | Colorless liquid |
| InChI | InChI=1S/C6H12Cl2O2/c7-5-9-3-1-2-4-10-6-8/h1-6H2 |
| InChIKey | RRSXICBKOPODSP-UHFFFAOYSA-N |
| SMILES Notation | C(CCOCCl)COCCl |
Structural Features
The molecular structure of 1,4-bis(chloromethoxy)butane consists of a butane backbone with two chloromethoxy groups (-OCH2Cl) attached at positions 1 and 4. This arrangement creates a symmetrical molecule with reactive chloromethyl groups at both ends, making it particularly useful for introducing these functional groups into other compounds .
Chemical Characteristics
Synthesis Methods
The preparation of 1,4-bis(chloromethoxy)butane can be accomplished through several synthetic routes, with variations in starting materials and reaction conditions.
Traditional Synthesis Approach
The most common synthesis method involves the reaction of 1,4-butanediol with formaldehyde and hydrochloric acid. This reaction pathway is typically conducted under carefully controlled temperature conditions to manage the exothermic nature of the reaction.
Alternative Synthesis Method
An alternative synthetic route utilizes phosphorus trichloride as a reagent. In this method, phosphorus trichloride is added dropwise to a mixed solution of 1,4-butanediol and formaldehyde while maintaining the reaction temperature between 10-25°C using an ice-water bath. Following completion of the reaction, the oil layer is separated using a separating funnel and dried with anhydrous magnesium .
The reaction conditions for this method include:
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Temperature range: 10-25°C
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Cooling method: Ice-water bath
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Post-reaction processing: Separation of oil layer and drying with anhydrous magnesium
Industrial Production Considerations
For industrial-scale production, the synthesis of 1,4-bis(chloromethoxy)butane requires precise control of temperature and pressure conditions to ensure high yield and purity. Continuous flow reactors may enhance the efficiency and scalability of the production process.
Chemical Reactivity
The reactivity of 1,4-bis(chloromethoxy)butane is largely determined by its functional groups, particularly the chloromethyl moieties that readily participate in various chemical transformations.
Reaction Types
This compound primarily undergoes substitution reactions due to the presence of chloromethyl groups. The main reaction types include:
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Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alcohols. This reactivity pattern makes the compound valuable for introducing functional groups into organic substrates.
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Elimination Reactions: Under certain conditions, 1,4-bis(chloromethoxy)butane can undergo elimination reactions to form alkenes.
Reaction Conditions and Reagents
Various conditions and reagents facilitate the reactions of 1,4-bis(chloromethoxy)butane:
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Common nucleophiles: Amines, thiols, alcohols
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Catalysts: Lewis acids such as zinc chloride (ZnCl2) and tin(IV) chloride
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Typical solvents: Dichloromethane, tetrahydrofuran, nitrobenzene
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Temperature conditions: Varied based on specific application
Reaction Products
The products formed from reactions with this compound depend on the nucleophile employed:
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Reactions with amines produce amine derivatives
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Reactions with thiols yield thioethers
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Reactions with alcohols form ethers
Applications in Polymer Chemistry
1,4-Bis(chloromethoxy)butane has emerged as a valuable reagent in polymer chemistry, particularly in the development of specialized polymeric materials with enhanced properties.
Hypercrosslinked Resins
One of the most significant applications of this compound is in the synthesis of hypercrosslinked resins. Research has demonstrated that 1,4-bis(chloromethoxy)butane can be used to create resins with exceptional porosity and surface area characteristics .
A novel hypercrosslinked resin synthesized using 1,4-bis(chloromethoxy)butane and naphthalene exhibited the following properties:
| Property | Value |
|---|---|
| Specific Surface Area | 509.02 m²/g |
| Average Pore Diameter | 1.134 nm |
| Total Carbon Content | 73.36% |
| Total Hydrogen Content | 5% |
This high surface area and microporous structure make these resins particularly suitable for adsorption applications .
Synthesis Methodology for Hypercrosslinked Resins
The synthesis of hypercrosslinked resins using 1,4-bis(chloromethoxy)butane typically follows a Friedel-Crafts reaction approach. In one documented method, naphthalene (8 mmol) is combined with 1,4-bis(chloromethoxy)butane (12 mmol) and zinc chloride catalyst in nitrobenzene. The mixture is heated to 50°C and maintained at this temperature for 5 hours to complete the chloromethylation reaction .
Crosslinked Membranes
Another important application involves the preparation of crosslinked membranes for anion exchange. The methodology includes dissolving phthalic acid polyethersulfoneketone (PPESK) in concentrated sulfuric acid, followed by chloromethylation with 1,4-bis(chloromethoxy)butane. This process yields membranes with improved ion exchange properties suitable for various electrochemical applications.
Research Findings and Developments
Recent research has expanded our understanding of 1,4-bis(chloromethoxy)butane's applications and has opened new avenues for exploration.
Polymer Modification Studies
Research has demonstrated that 1,4-bis(chloromethoxy)butane is effective for chloromethylation reactions in the synthesis of modified polymers. It has been employed to create hypercrosslinked resins with significant surface areas and porosity, which are useful in adsorption applications. The properties of these resins can be tailored for specific uses in environmental remediation and catalysis.
Characterization of Derivative Materials
Spectroscopic analysis, including infrared spectroscopy, has been used to characterize materials synthesized using 1,4-bis(chloromethoxy)butane. These analyses confirm the incorporation of chloromethyl groups and subsequent cross-linking reactions that contribute to the unique properties of the resulting materials .
Comparative Advantages
When compared to other chloromethylation reagents such as chloromethyl methyl ether, 1,4-bis(chloromethoxy)butane offers advantages related to toxicity and handling. Research indicates that it may serve as a less hazardous alternative for certain applications, particularly given concerns about the carcinogenic nature of some traditional chloromethylation reagents .
Toxicological Profile
While 1,4-bis(chloromethoxy)butane offers valuable chemical properties, its safety profile requires careful consideration.
Hazard Classification
The compound is classified as potentially hazardous based on its chlorinated nature. The presence of chlorinated functional groups raises concerns regarding potential adverse health effects.
Health Concerns
Studies indicate that exposure to chlorinated compounds can lead to various health risks, including:
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Potential reproductive toxicity
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Possible carcinogenic effects
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Other systemic toxicity concerns
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